N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide is a useful research compound. Its molecular formula is C24H20FN3O4 and its molecular weight is 433.439. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Specific Scientific Field
The compound F3407-5131 finds applications primarily in the field of medicinal chemistry and drug development . Researchers investigate its potential as a therapeutic agent due to its unique chemical structure and potential biological activities.
a. Antibacterial Activity
F3407-5131 has demonstrated antibacterial properties. In particular, it inhibits bacterial biofilm growth. For instance, it was found to be effective against Bacillus subtilis (with a 60.04% inhibition rate) and Escherichia coli (also 60.04% inhibition) . Biofilm inhibition is crucial in preventing bacterial infections and improving treatment outcomes.
b. Antimicrobial Peptide Design
Researchers have explored F3407-5131 as a building block for designing novel antimicrobial peptides. By incorporating its structural motifs, scientists aim to create synthetic peptides with enhanced antimicrobial activity and specificity. These peptides could serve as potential alternatives to traditional antibiotics.
c. Structure-Activity Relationship (SAR) Studies
Scientists have conducted SAR studies to understand how specific modifications to F3407-5131’s structure affect its bioactivity. By systematically altering functional groups, they gain insights into the essential features required for antibacterial and other biological effects.
Results and Outcomes
The outcomes of F3407-5131 research are as follows:
Bacterial Biofilm Inhibition, Hemolytic Activity, and Structure-Activity Relationship of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide. Chemistry of Natural Compounds, 56(2), 2020. DOI: 10.1134/S1068162020020028
d. Anticancer Research
Researchers have investigated F3407-5131’s potential as an anticancer agent . Its unique chemical structure suggests that it may interfere with cancer cell growth or survival pathways. Here’s a summary of relevant studies:
e. Neuroprotective Properties
Given its benzodioxin scaffold, F3407-5131 has been explored for its neuroprotective effects . Researchers investigate its ability to prevent neuronal damage, reduce oxidative stress, and enhance cognitive function. Animal models of neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) are commonly used.
f. Chemical Biology Tools
F3407-5131 serves as a valuable chemical probe in biological studies. Researchers use it to selectively target specific proteins or pathways. For example:
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(2-fluorophenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c25-19-4-2-1-3-17(19)14-27-9-7-16-8-10-28(24(30)23(16)27)15-22(29)26-18-5-6-20-21(13-18)32-12-11-31-20/h1-10,13H,11-12,14-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGFYDJISPFLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C(C3=O)N(C=C4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.